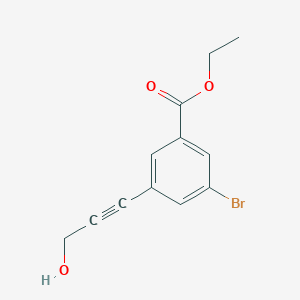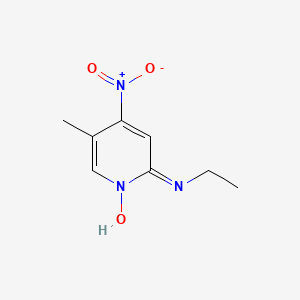
Ethyl 3-bromo-5-(3-hydroxyprop-1-ynyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-bromo-5-(3-hydroxyprop-1-ynyl)benzoate is an organic compound with the molecular formula C12H11BrO3. It is a derivative of benzoic acid, featuring a bromine atom and a hydroxypropynyl group attached to the benzene ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-bromo-5-(3-hydroxyprop-1-ynyl)benzoate typically involves the following steps:
Bromination: The starting material, ethyl benzoate, undergoes bromination to introduce a bromine atom at the meta position relative to the ester group.
Sonogashira Coupling: The brominated intermediate is then subjected to a Sonogashira coupling reaction with propargyl alcohol. This reaction is catalyzed by palladium and copper co-catalysts, and it typically occurs in the presence of a base such as triethylamine.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-bromo-5-(3-hydroxyprop-1-ynyl)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation: The hydroxypropynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products with different functional groups replacing the bromine atom.
Oxidation: Aldehydes or ketones derived from the hydroxypropynyl group.
Reduction: Alcohols derived from the ester group.
Aplicaciones Científicas De Investigación
Ethyl 3-bromo-5-(3-hydroxyprop-1-ynyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which ethyl 3-bromo-5-(3-hydroxyprop-1-ynyl)benzoate exerts its effects depends on the specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The hydroxypropynyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-3-(3-hydroxyprop-1-ynyl)-2H-pyran-2-one: A similar compound with a pyrone ring instead of a benzene ring.
3-Bromo-5-(3-hydroxyprop-1-ynyl)benzoic acid: A carboxylic acid derivative with similar functional groups.
Uniqueness
Ethyl 3-bromo-5-(3-hydroxyprop-1-ynyl)benzoate is unique due to its combination of a bromine atom and a hydroxypropynyl group on a benzoate ester. This unique structure imparts specific reactivity and potential biological activity that distinguishes it from other similar compounds.
Propiedades
Número CAS |
422569-51-5 |
|---|---|
Fórmula molecular |
C12H11BrO3 |
Peso molecular |
283.12 g/mol |
Nombre IUPAC |
ethyl 3-bromo-5-(3-hydroxyprop-1-ynyl)benzoate |
InChI |
InChI=1S/C12H11BrO3/c1-2-16-12(15)10-6-9(4-3-5-14)7-11(13)8-10/h6-8,14H,2,5H2,1H3 |
Clave InChI |
HPXWKHKJBCASAG-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC(=CC(=C1)C#CCO)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,N-Dibutyl-N-[3-(triethoxysilyl)propyl]butan-1-aminium chloride](/img/structure/B14257652.png)









![1-[4-(Dimethylamino)phenyl]-2-(4-methoxyphenyl)ethane-1,2-dione](/img/structure/B14257706.png)
![9-{[(2,6-Dimethylheptan-4-yl)oxy]methyl}nonadecane](/img/structure/B14257713.png)

